Parp7-IN-12
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Overview
Description
Parp7-IN-12 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family, which plays a crucial role in various cellular processes, including DNA repair, gene expression regulation, and cell death. Inhibition of PARP7 has shown potential in cancer therapy by restoring type I interferon signaling and inducing antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-12 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. Process optimization also focuses on minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Parp7-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological testing .
Scientific Research Applications
Parp7-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment by enhancing antitumor immunity and restoring interferon signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
Mechanism of Action
Parp7-IN-12 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition leads to the restoration of type I interferon signaling, which plays a crucial role in the immune response against tumors. The molecular targets of this compound include PARP7 itself and various downstream signaling molecules involved in the interferon pathway .
Comparison with Similar Compounds
Similar Compounds
RBN-2397: Another selective PARP7 inhibitor that has shown promising results in preclinical studies.
NSP-5033: A dual inhibitor of PARP7 and PARP12 with potent antiproliferative activity against cancer cells
Uniqueness of Parp7-IN-12
This compound stands out due to its high selectivity and potency for PARP7, making it a valuable tool for studying the specific role of PARP7 in various biological processes. Its unique chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H27ClF3N5O5 |
---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1 |
InChI Key |
IKONORYVINLXHN-DZGCQCFKSA-N |
Isomeric SMILES |
CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F |
Origin of Product |
United States |
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